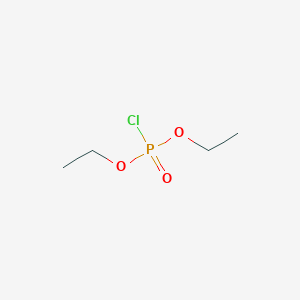
2,4-デカジエナール
概要
説明
trans,trans-2,4-Decadienal is one of the main volatile flavor constituents of rice, tomato, cold-pressed orange and tangerine oils. It has also been identified in frying oils and fumes since it is formed as a by-product when lipids in edible oils undergo peroxidation on heating.
trans,trans-2,4-Decadienal reacts with cytochrome c to form an adduct.
Lipoxygenase-catalyzed peroxidative decomposition of unsaturated fatty acids occurs within seconds when diatoms are crushed or eaten, producing alkyls. DDA is a prominent member of this class of reactive compounds. Common ω-6 fatty acids such as linoleic acid, dihomo-ω-linolenic acid, and arachidonic acid can give rise to DDA. DDA reduces the hatching rate and has a strong teratogenic effect on the eggs of pelagic copepods, at concentrations around 1 µM. In human carcinoma Caco2 cells, DDA induces cell growth arrest at around 15 µM. DDA appears to be a natural defensive chemical designed to limit the reproductive success of copepods, the main predators of diatoms. It may also be a more general inducer of apoptosis.
科学的研究の応用
食用油の品質管理
2,4-デカジエナールは、リノール酸を豊富に含む油の潜在的な酸化指標として特定されています。 その独自の反応性は、食品産業における食用油の品質管理にとって重要です .
タンパク質のコンフォメーションと香りに与える影響
ハタなどの魚における脂質酸化の過程では、2,4-デカジエナールは主要な生成物の1つです。 研究では、タンパク質のコンフォメーションと香りの全体的な発達への影響が調べられています .
胃の排泄速度と食物摂取量
動物実験では、2,4-デカジエナールの摂取は胃の排泄速度を遅らせることが示されています。 さらなる研究では、2,4-デカジエナールを含む加熱油がヒトの胃の排泄速度と食物摂取量に影響を与えるかどうかを調べています .
水処理
硫酸アルミニウム凝集と重力沈降または溶解空気浮上などの方法が、2,4-デカジエナールやその他の臭気を天然水から効果的に除去できることが実証されています .
作用機序
Target of Action
2,4-Decadienal primarily targets myofibrillar proteins (MP) in grouper . Myofibrillar proteins make up about 55–65% of the total protein and play a crucial role in the structural and functional characteristics of muscles .
Mode of Action
2,4-Decadienal interacts with myofibrillar proteins, altering their conformation and inducing oxidative degradation . This interaction is primarily driven by hydrophobic interactions and hydrogen bonding .
Biochemical Pathways
The interaction of 2,4-Decadienal with myofibrillar proteins affects several metabolic pathways. The production of key volatile compounds (VOCs), which are associated with the overall flavor of myofibrillar proteins, might arise from the metabolism of arginine, proline, alanine, aspartate, glutamate, and beta-alanine, and potentially being products of arginine biosynthesis .
Pharmacokinetics
Its molecular weight is 1522334 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of 2,4-Decadienal results in the alteration of the conformation of myofibrillar proteins and induces oxidative degradation . This leads to changes in the overall aroma development of the proteins .
Action Environment
The action of 2,4-Decadienal can be influenced by environmental factors. For instance, despite refrigeration, quality deterioration caused by changes in protein and lipid in grouper is unavoidable . Therefore, the storage environment plays a crucial role in the action of 2,4-Decadienal.
Safety and Hazards
2,4-Decadienal is a toxic aldehyde produced by the oxidation of linoleic acid-rich oils, which is closely related to human health . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .
特性
IUPAC Name |
(2E,4E)-deca-2,4-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQKTMZYLHNFPL-BLHCBFLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024911 | |
| Record name | (E,E)-2,4-Decadienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow to dark brown liquid with a buttery, fatty, orange odor; [Advanced BioTech MSDS] Strong green odor; Odor like sweet oranges at high concentrations; [Citrus and Allied Essences MSDS], Yellow liquid; powerful, oily, like chicken fat | |
| Record name | 2,4-Decadienal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10367 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-trans,4-trans-Decadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in fixed oils; Insoluble in water, soluble (in ethanol) | |
| Record name | 2-trans,4-trans-Decadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.866-0.876 | |
| Record name | 2-trans,4-trans-Decadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
25152-84-5, 2363-88-4, 30551-18-9 | |
| Record name | (E,E)-2,4-Decadienal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25152-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Decadienal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-trans-4-trans-Decadienal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025152845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E,4E)-Deca-2,4-dienal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030551189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Decadienal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Decadienal, (2E,4E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E,E)-2,4-Decadienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-decadienal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans,trans-2,4-decadien-1-al | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DECADIENAL, (2E,4E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G88X2RK09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,4-decadienal formed?
A1: 2,4-Decadienal is primarily formed through the oxidation of linoleic acid, a polyunsaturated fatty acid abundant in various vegetable oils. [, , , ] This process occurs during heating, storage, and processing of oils and lipid-rich foods. [, , , , ]
Q2: In what types of food products is 2,4-decadienal commonly found?
A2: 2,4-Decadienal is commonly found in various fried foods, especially those cooked in oils high in linoleic acid, such as sunflower oil. [, , ] It is also detected in meat products, [, ] dairy products containing lecithin, [] and even surimi. []
Q3: What is the chemical structure of 2,4-decadienal?
A3: 2,4-Decadienal is an unsaturated aldehyde with two double bonds in its carbon chain. The most common isomer found in food is the trans,trans-2,4-decadienal.
Q4: How reactive is 2,4-decadienal, and what are the implications of its reactivity?
A6: 2,4-decadienal is highly reactive due to the presence of two conjugated double bonds in its structure. This reactivity allows it to participate in various chemical reactions, including reactions with amino acids, leading to the formation of aroma compounds and potentially undesirable products. [, , , ]
Q5: Does 2,4-decadienal have any known biological activity?
A7: Yes, research suggests that 2,4-decadienal can interact with biological systems and potentially impact human health. For instance, it can promote LDL (low-density lipoprotein) oxidation, a process implicated in atherosclerosis. [, ] Studies also show that 2,4-decadienal can covalently modify cytochrome c, a protein crucial for cellular respiration, potentially contributing to mitochondrial dysfunction. []
Q6: What are the potential toxicological concerns associated with 2,4-decadienal?
A8: Studies have shown that 2,4-decadienal exhibits cytotoxicity and can induce various adverse effects in experimental models. For example, it can cause forestomach lesions and olfactory epithelium damage in rodents. [] Further research is necessary to fully elucidate the potential long-term effects of 2,4-decadienal exposure in humans. [, ]
Q7: How is 2,4-decadienal analyzed in food and biological samples?
A9: Several analytical techniques are employed to detect and quantify 2,4-decadienal, with gas chromatography-mass spectrometry (GC-MS) being widely used. [, , , , , ] Other methods include high-performance liquid chromatography (HPLC) and solid-phase microextraction (SPME) coupled with GC-MS. [, , , ]
Q8: Can the formation of 2,4-decadienal be used as an indicator of oil quality?
A10: Yes, 2,4-decadienal is considered a potential marker of lipid oxidation and oil quality deterioration. [, ] Its presence and concentration in oils and fried foods can indicate the extent of oxidation and potential flavor degradation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)



![3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B140186.png)




![(1S,2R,4S,5R)-3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B140200.png)

![2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B140205.png)
